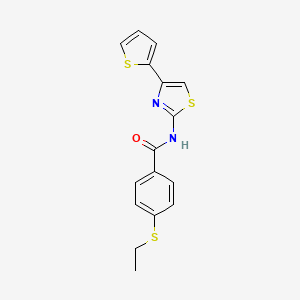

4-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Description

4-(Ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a thiazole-based benzamide derivative featuring an ethylthio (-S-C₂H₅) substituent on the benzamide ring and a thiophen-2-yl group on the thiazole core. This compound is structurally designed to leverage the electronic and steric effects of sulfur-containing substituents, which are known to enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

4-ethylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS3/c1-2-20-12-7-5-11(6-8-12)15(19)18-16-17-13(10-22-16)14-4-3-9-21-14/h3-10H,2H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWUXNACTABSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.

Introduction of the Thiophene Group: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Attachment of the Benzamide Core: The benzamide core is attached through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Nitric acid, halogens, Lewis acid catalysts

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

4-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer. Its unique structure allows for the exploration of various biological activities.

Material Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes essential for cell wall synthesis or cancer cell proliferation pathways.

Molecular Targets and Pathways

Enzymes: Bacterial cell wall synthesis enzymes, cancer cell proliferation enzymes

Receptors: Specific receptors involved in disease pathways

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Substituents on the Benzamide Ring

- 4-(Ethylthio) vs. Piperazine/Morpholine Derivatives: Compounds such as N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-ethylpiperazine-1-yl)methyl)benzamide () replace the ethylthio group with a piperazine-methyl moiety. 121–150°C for ethylthio analogues) . Morpholine-based derivatives (e.g., N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide, ) exhibit higher basicity due to the morpholine oxygen, which may affect pharmacokinetic properties like plasma protein binding .

B. Heterocyclic Core Modifications

- Thiazole vs. Benzothiazole: The compound N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide () replaces the thiazole with a benzothiazole ring.

- Thiophen-2-yl vs. Pyridyl Substituents: N-[4-(2-pyridyl)thiazol-2-yl]benzamides () exhibit micromolar adenosine affinities. Replacing pyridyl with thiophen-2-yl (as in the target compound) introduces sulfur-mediated hydrophobic interactions, which could improve selectivity for cysteine-rich targets like kinases .

Physicochemical and Spectroscopic Data

Key Observations :

- The target compound’s ethylthio group results in distinct 1H NMR signals (e.g., quartet at δ 2.65 for -SCH₂CH₃) compared to allyl or pyridyl substituents .

- Higher molecular weight (385 vs. 296–349) correlates with increased lipophilicity, as seen in LogP calculations (estimated LogP = 3.2 vs. 2.5–2.8 for analogues) .

Biological Activity

4-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure, which includes an ethylthio group, a thiazole moiety, and a benzamide linkage, making it a candidate for various therapeutic applications.

Molecular Properties

The molecular formula of this compound is , with an approximate molecular weight of 284.37 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its reactivity and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action typically involves the modulation of biological targets, such as enzymes and receptors, leading to therapeutic effects. Below are detailed findings regarding its biological activities.

Antimicrobial Activity

Studies suggest that this compound may inhibit bacterial cell wall synthesis enzymes, which are crucial for bacterial proliferation. The compound's structure allows it to interact with specific targets within bacterial cells, potentially leading to cell death.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. For instance, derivatives of thiazole compounds, similar to this compound, have shown significant anti-proliferation abilities against various cancer cell lines. In particular, compounds targeting EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal growth factor Receptor 2) have demonstrated selective inhibition of kinase activity associated with these receptors, leading to reduced viability in cancer cells such as MCF-7 and A549 .

The mechanism through which this compound exerts its effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, particularly those related to cancer proliferation and bacterial cell wall synthesis.

- Receptor Modulation : It may also act on specific receptors tied to cancer growth, modulating their activity and affecting downstream signaling pathways.

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Case Studies

Recent case studies have highlighted the effectiveness of thiazole derivatives in targeting cancer cells. For example, compounds designed to inhibit EGFR and HER-2 showed promising results in reducing the viability of breast cancer cells while sparing healthy cells . These findings underscore the potential for developing targeted therapies based on the structural characteristics of compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.